Rimantadine hydrochloride is a synthetic antiviral compound derived from amantadine hydrochloride. [, ] It is classified as an adamantane derivative and plays a significant role in scientific research as a model compound for studying antiviral mechanisms and as a potential therapeutic agent against various viral infections. [, ]
Rimantadine hydrochloride is derived from adamantane, a hydrocarbon that serves as the backbone for several antiviral agents. The compound is categorized under the class of antiviral drugs, specifically as a viral RNA synthesis inhibitor. Its mechanism involves interfering with viral replication processes, making it a crucial agent in managing influenza outbreaks.
The synthesis of rimantadine hydrochloride involves several key steps, primarily starting from adamantane derivatives. A notable synthetic method includes:
This method is noted for its mild conditions, high yield, and cost-effectiveness compared to previous synthetic routes.
The molecular structure of rimantadine hydrochloride can be represented as follows:
The crystal structure has been elucidated using single-crystal X-ray diffraction techniques, revealing important details about its three-dimensional arrangement .
Rimantadine hydrochloride participates in various chemical reactions that are pivotal for its synthesis and application:
These reactions are crucial for both its production and potential modifications for enhanced efficacy or reduced side effects.
The mechanism by which rimantadine exerts its antiviral effects primarily involves inhibiting the replication of the influenza A virus. It interferes with the viral uncoating process, which is essential for viral entry into host cells. Specifically, rimantadine inhibits the M2 ion channel protein of the virus, preventing protons from entering the virion and disrupting the release of viral RNA into the host cell cytoplasm .
Additionally, it has been suggested that rimantadine may affect the synthesis of guanosine triphosphate, thereby inhibiting the capping process of viral mRNA . This multifaceted mechanism contributes to its effectiveness against influenza A viruses.
Rimantadine hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for its formulation in pharmaceutical preparations and influence its bioavailability .
Rimantadine hydrochloride has several applications in science and medicine:
Rimantadine hydrochloride exerts its primary antiviral effect through selective inhibition of the influenza A M2 transmembrane proton channel, a pentameric protein encoded by the viral genome. This ion channel, formed by the M2 protein, is essential for viral replication during the early stages of infection. The drug specifically binds within the pore of the M2 channel, primarily interacting with four key residues: Val27, Ala30, Ser31, and Gly34 [3] [4]. This binding occurs through hydrogen bonding and van der Waals interactions, effectively obstructing proton transport [3].
The blockade prevents acidification of the viral interior, which is a critical step for fusion between the viral envelope and endosomal membrane. Without this acidification process, the conformational changes necessary for viral uncoating cannot occur. Research demonstrates that rimantadine's binding affinity to the M2 channel is highly specific to influenza A viruses, explaining its lack of activity against influenza B strains, which lack the M2 channel [1] [4]. Mutations at residue Ser31 (particularly S31N) significantly reduce binding affinity and represent the primary mechanism of clinical resistance observed in circulating strains [3] [4].
Table 1: Key M2 Protein Residues in Rimantadine Binding
Residue Position | Interaction Type | Functional Consequence of Mutation | Resistance Prevalence |
---|---|---|---|
Val27 (V27) | Van der Waals | Reduced drug binding affinity | Low |
Ala30 (A30) | Hydrophobic | Impaired channel function | Moderate |
Ser31 (S31) | Hydrogen bonding | Major resistance mechanism | High (dominant) |
Gly34 (G34) | Van der Waals | Altered channel conformation | Rare |
By inhibiting proton influx through the M2 channel, rimantadine hydrochloride disrupts the acid-mediated dissociation of the viral ribonucleoprotein (vRNP) complex from the M1 matrix protein within endosomes. This dissociation is a prerequisite for viral RNA release into the host cytoplasm [1] [4]. Electron microscopy studies confirm that rimantadine-treated virions remain trapped in endosomes with intact matrix layers, preventing genomic release [4].
The inhibition occurs early in the viral replicative cycle (approximately 0-2 hours post-infection), halting the infection before viral RNA synthesis can commence. Consequently, rimantadine prevents the nuclear import of viral genetic material and subsequent transcription/replication events. This early blockade explains its efficacy in prophylactic settings and its therapeutic benefit when administered within 48 hours of symptom onset [1] [4]. The specificity of this action is evidenced by its lack of interference with host cell endosomal acidification or the immunogenicity of influenza vaccines [1].
Rimantadine hydrochloride is clinically administered as a racemic mixture (1:1 ratio of R- and S-enantiomers). Biophysical studies reveal nuanced differences in how these enantiomers interact with the M2 channel pore. Solid-state NMR indicates the R-enantiomer forms marginally stronger interactions within the channel lumen, particularly via optimized van der Waals contacts with the hydrophobic residues lining the pore (Val27, Ala30) [3] [4]. This results in approximately 10-15% higher binding affinity for the R-enantiomer compared to its S-counterpart in purified M2 proteoliposome models [3].
Despite this difference in binding affinity, antiviral assays using cell culture systems show minimal functional distinction between the enantiomers. Both enantiomers achieve near-identical 50% effective concentrations (EC₅₀) against susceptible influenza A strains (H1N1, H2N2, H3N2 subtypes) [3] [9]. Electrophysiology data further supports this observation: both enantiomers equivalently inhibit proton conductance in M2-expressing oocytes. This suggests that while binding kinetics differ slightly, both enantiomers effectively occlude the channel pore and achieve equivalent functional blockade under physiological conditions [3].
Extensive in vitro and clinical testing has demonstrated no significant antiviral advantage of enantiopure formulations over the conventional racemic mixture [3] [6]. Both enantiomers contribute to antiviral activity, with the slightly lower affinity of the S-enantiomer being compensated by its distinct pharmacokinetic profile, potentially leading to longer tissue retention [3].
Table 2: Enantiomer-Specific Properties of Rimantadine
Property | R-Enantiomer | S-Enantiomer | Racemic Mixture (Clinical Standard) |
---|---|---|---|
M2 Binding Affinity | Higher (Kd ~0.8 μM)* | Lower (Kd ~1.1 μM)* | Intermediate |
Proton Blockade | Equivalent to S-enantiomer | Equivalent to R-enantiomer | Full efficacy |
Antiviral EC₅₀ | 0.1-0.3 μg/mL (H1N1) | 0.1-0.4 μg/mL (H1N1) | 0.1-0.3 μg/mL |
Metabolic Stability | Higher hepatic clearance | Lower hepatic clearance | Balanced clearance |
Clinical Relevance | No superior efficacy alone | No superior efficacy alone | Standard formulation |
*Representative values from purified M2 channel binding studies; functional cell-based assays show equivalent antiviral potency.
Furthermore, resistance mutations (e.g., S31N) confer cross-resistance to both enantiomers equally, eliminating any theoretical benefit of using a single enantiomer to overcome resistance. Consequently, the racemic mixture remains the standard pharmaceutical formulation due to manufacturing practicality and proven clinical efficacy [3] [6].
Beyond influenza A, rimantadine hydrochloride demonstrates in vitro inhibitory activity against certain arboviruses. Studies indicate effectiveness against Saint Louis encephalitis virus and Sindbis virus, although the mechanisms are less defined than for influenza [4]. Proposed mechanisms include interference with viral membrane fusion or assembly steps, potentially via interactions with viral ion channels or membrane proteins structurally analogous to influenza M2 [4] [9].
Preliminary clinical evidence suggests potential utility against Hepatitis C virus (HCV). Rimantadine monotherapy (100 mg twice daily) yielded modest reductions in HCV RNA levels in some treatment-naïve patients in early, small-scale trials [4] [9]. The proposed mechanism involves disruption of HCV p7 ion channel function, a viroporin essential for virion assembly and release. However, its HCV efficacy is significantly lower than standard direct-acting antivirals, limiting clinical adoption [9].
Rimantadine shares structural homology with amantadine and memantine, established NMDA receptor antagonists. While direct binding affinity data for rimantadine at NMDA receptors is less extensively documented than for its analogs, research on structurally related compounds strongly suggests potential NMDA receptor modulation [9]. Analogues of rimantadine specifically designed for neurological activity exhibit clear NMDA receptor blocking properties [9].
This potential NMDA antagonism underpins rimantadine's documented, albeit off-label, use in Parkinson's disease. Similar to amantadine, it may alleviate symptoms by reducing glutamatergic excitotoxicity within the basal ganglia. However, its clinical use in neurology is overshadowed by amantadine, which has more robust evidence for antiparkinsonian effects, and memantine, which is approved for Alzheimer's disease. Rimantadine is generally reserved for cases where other therapies are poorly tolerated or contraindicated [4] [9].
Table 3: Documented Non-Influenza Antiviral Activities of Rimantadine Hydrochloride
Virus/Virus Family | Level of Evidence | Proposed Mechanism | Clinical Relevance |
---|---|---|---|
Saint Louis Encephalitis | In vitro studies | Membrane fusion inhibition? | Theoretical / Investigational |
Sindbis Virus | In vitro studies | Unknown (potentially assembly) | Investigational |
Hepatitis C Virus (HCV) | In vitro & small clinical trials | p7 viroporin inhibition | Modest efficacy, superseded by DAAs |
Respiratory Syncytial Virus (RSV) | Weak in vitro | Unknown | Not clinically significant |
Parainfluenza Viruses | Weak in vitro | Unknown | Not clinically significant |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7